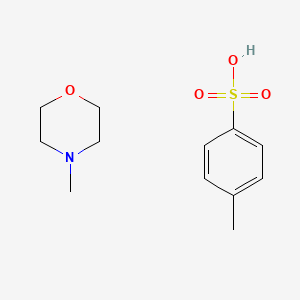
4-Methylbenzenesulfonic acid;4-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic compound with the molecular formula C7H8O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis as a catalyst and reagent due to its strong acidic properties.
4-Methylmorpholine, on the other hand, is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine with a methyl group attached to the nitrogen atom. This compound is commonly used as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The general reaction is as follows: [ \text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_8\text{SO}_3\text{H} + \text{H}_2\text{O} ]
4-Methylmorpholine can be prepared by the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the methylated product.
Industrial Production Methods
In industrial settings, 4-methylbenzenesulfonic acid is produced by the continuous sulfonation of toluene using sulfur trioxide in a falling film reactor. This method allows for efficient and large-scale production of the compound.
4-Methylmorpholine is produced industrially by the catalytic hydrogenation of N-methylmorpholine oxide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include alcohols for esterification, bases for neutralization, and electrophiles for substitution reactions. Major products formed from these reactions include esters, salts, and substituted aromatic compounds.
4-Methylmorpholine undergoes reactions such as:
N-alkylation: Reacts with alkyl halides to form N-alkyl derivatives.
Oxidation: Can be oxidized to form N-oxides.
Acylation: Reacts with acyl chlorides to form amides.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid is widely used in scientific research and industry due to its strong acidic properties. It is commonly used as a catalyst in organic synthesis, particularly in the formation of esters and ethers. Additionally, it is used in the production of pharmaceuticals, dyes, and resins.
4-Methylmorpholine is used as a solvent and intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of rubber chemicals, corrosion inhibitors, and surfactants. In biological research, it is used as a buffer and reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. This property makes it an effective catalyst in organic synthesis, facilitating the formation of esters, ethers, and other compounds.
4-Methylmorpholine exerts its effects through its ability to act as a nucleophile in various chemical reactions. Its nitrogen atom can donate a pair of electrons to form bonds with electrophiles, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and methanesulfonic acid. its methyl group provides it with unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain reactions.
4-Methylmorpholine is similar to other morpholine derivatives, such as N-methylmorpholine and N-ethylmorpholine. Its methyl group provides it with unique properties, such as increased basicity and reactivity in N-alkylation reactions.
Similar Compounds
- Benzenesulfonic acid
- Methanesulfonic acid
- N-methylmorpholine
- N-ethylmorpholine
Propriétés
Numéro CAS |
111938-36-4 |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-methylmorpholine |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7-5-3-6/h2-5H,1H3,(H,8,9,10);2-5H2,1H3 |
Clé InChI |
IBSGQXOKAXQZTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
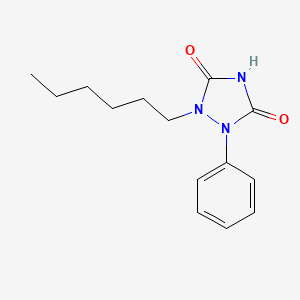
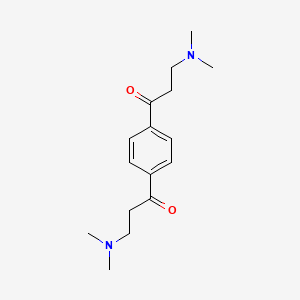
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
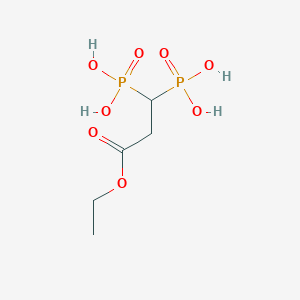
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
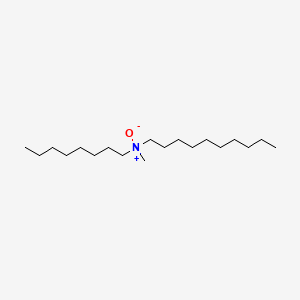
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)


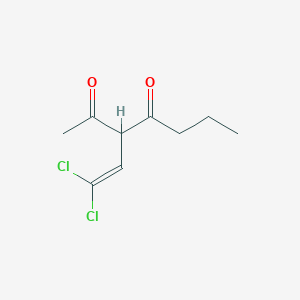
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
